Enantiomeric Purity Specification vs. Racemic Mixture: Absolute Stereochemical Definition
The (R)-enantiomer hydrochloride (CAS 1423015-67-1) is supplied as a single stereoisomer with a defined absolute configuration at the chiral center (C1), whereas the racemic free base (CAS 138133-58-1) contains an equimolar mixture of (R)- and (S)-enantiomers with no net optical activity . The (R)-enantiomer exhibits a specific InChI Key (DOUHSTOUMBJFNC-SBSPUUFOSA-N) that encodes the (R)-configuration, which differs from that of the (S)-enantiomer (DOUHSTOUMBJFNC-FVGYRXGTSA-N) and is absent from the racemic mixture's chemical description .
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer; InChI Key DOUHSTOUMBJFNC-SBSPUUFOSA-N; CAS 1423015-67-1 |
| Comparator Or Baseline | Racemic mixture: equimolar (R)- and (S)-enantiomers; CAS 138133-58-1 (free base) |
| Quantified Difference | Target: 100% (R)-enantiomer (within purity tolerance); Racemic: 50% (R) / 50% (S) |
| Conditions | Commercial specification data from vendor certificates of analysis and CAS registry records |
Why This Matters
A defined single enantiomer is mandatory for stereospecific synthetic routes; the racemic mixture introduces 50% of the undesired stereoisomer, which can produce different biological activity or lead to inseparable diastereomeric products.
